molecular formula C19H32N2O4 B1674245 Ibuprofen lysine CAS No. 57469-77-9

Ibuprofen lysine

Katalognummer: B1674245
CAS-Nummer: 57469-77-9
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: IHHXIUAEPKVVII-ZSCHJXSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ibuprofen-Lysin ist eine Verbindung, die durch die Kombination von Ibuprofen und Lysin gebildet wird. Ibuprofen ist ein nicht-steroidales Antirheumatikum (NSAR), das von Propionsäure abgeleitet ist und weit verbreitet ist, um Schmerzen zu lindern, Fieber zu senken und Entzündungen zu reduzieren. Lysin ist eine essentielle Aminosäure, die die Löslichkeit und Absorption von Ibuprofen verbessert, wodurch Ibuprofen-Lysin eine schneller wirkende Formulierung im Vergleich zu Ibuprofen allein darstellt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ibuprofen-Lysin beinhaltet die Reaktion von Ibuprofen mit Lysin. Der Prozess beginnt typischerweise mit der Herstellung von Ibuprofen durch Friedel-Crafts-Acylierung von Isobutylbenzol mit Essigsäureanhydrid, gefolgt von Hydrolyse und Decarboxylierung, um Ibuprofen zu erhalten. Das Ibuprofen wird dann unter kontrollierten Bedingungen mit Lysin umgesetzt, um Ibuprofen-Lysin zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ibuprofen-Lysin beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung fortschrittlicher Techniken wie Kristallisation und Filtration, um das Endprodukt zu isolieren und zu reinigen. Die Produktion erfolgt unter Einhaltung der behördlichen Vorschriften, um die Sicherheit und Wirksamkeit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Ibuprofen-Lysin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Ibuprofen-Lysin verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Ibuprofen-Lysin gebildet werden, umfassen hydroxylierte Derivate, Alkohole und substituierte aromatische Verbindungen. Diese Produkte haben unterschiedliche pharmakologische Eigenschaften und können für verschiedene therapeutische Anwendungen verwendet werden .

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Ibuprofen lysine is synthesized by combining ibuprofen with lysine, resulting in a compound that exhibits improved solubility and absorption compared to standard ibuprofen formulations. The synthesis process involves dissolving lysine in purified water and ibuprofen in ethanol, followed by a series of reactions that yield high-purity crystals of this compound . This compound is characterized by its faster onset of action, higher bioavailability, and lower toxicity compared to traditional ibuprofen .

Pain Management

This compound is primarily used for its analgesic properties. Studies have demonstrated that it provides faster pain relief than standard ibuprofen formulations. A pilot study involving children post-surgery indicated that those treated with this compound exhibited significantly higher plasma concentrations shortly after administration compared to those receiving standard ibuprofen. This rapid absorption correlates with quicker pain relief, making it particularly effective for acute pain management in pediatric settings .

Treatment of Patent Ductus Arteriosus

This compound has been approved for the treatment of patent ductus arteriosus (PDA) in premature infants. Clinical trials have shown that it is more effective than placebo in reducing the need for rescue therapies such as indomethacin or surgical intervention. In one pivotal trial, 30.9% of infants treated with this compound required rescue therapy compared to 53% in the placebo group . The closure rate of PDA with intravenous this compound was reported at 75.1%, comparable to that of indomethacin .

Gastrointestinal Safety Concerns

While this compound is beneficial for various applications, there are documented adverse effects, particularly gastrointestinal complications. A case report highlighted instances of bowel perforation in a premature infant following treatment with this compound for PDA . This underscores the importance of monitoring gastrointestinal health when administering this medication.

Pharmacokinetics

The pharmacokinetic profile of this compound shows enhanced absorption characteristics. Studies indicate that the absolute bioavailability of ibuprofen increases when administered as a lysine salt compared to its acid form . This property not only facilitates quicker therapeutic effects but also reduces inter-individual variability in drug exposure, which is crucial for effective pain management .

Case Studies and Research Findings

Study Population Findings
Kyselovic et al., 2020Children post-surgeryThis compound resulted in higher plasma concentrations and faster pain relief compared to standard ibuprofen (p = 0.010)
FDA TrialsPremature infants with PDA30.9% required rescue therapy with this compound vs. 53% with placebo (p = 0.005)
Case ReportPremature infantDocumented bowel perforations following treatment with this compound, highlighting potential gastrointestinal risks

Wirkmechanismus

Ibuprofen lysine exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, fever, and inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain, reducing fever, and decreasing inflammation. The lysine component enhances the solubility and absorption of ibuprofen, leading to faster onset of action .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Ibuprofen-Lysin ist aufgrund seiner schnellen Absorption und des schnellen Wirkungseintritts im Vergleich zu Ibuprofen allein einzigartig. Die Zugabe von Lysin verbessert die Löslichkeit von Ibuprofen, wodurch es für die akute Schmerzlinderung effektiver wird. Dadurch ist Ibuprofen-Lysin eine bevorzugte Wahl für Erkrankungen, die eine schnelle Schmerzbehandlung erfordern .

Biologische Aktivität

Ibuprofen lysine is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is notable for its unique properties and biological activities, making it an important subject of research in various medical fields. Here, we will explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₉H₃₀N₂O₃
  • Molecular Weight : 352.468 g/mol
  • CAS Number : 57469-77-9

This compound primarily functions as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. The IC50 values for COX-1 and COX-2 are approximately 13 μM and 370 μM, respectively . By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Biological Activities

  • Anti-inflammatory Effects :
    • This compound has shown significant anti-inflammatory properties. It inhibits cell proliferation and angiogenesis while inducing apoptosis in various cancer cell lines, including AGS (adenocarcinoma gastric cell line) cells .
  • Antimicrobial Activity :
    • Recent studies have indicated that this compound possesses antimicrobial properties. It has been demonstrated to exhibit activity against certain microorganisms using disk diffusion methods .
  • Effects on Cancer :
    • In animal models, this compound has been observed to reduce tumor growth and enhance anti-tumor immune responses without causing adverse autoimmune reactions .
  • Impact on Gastrointestinal Health :
    • A case study reported isolated bowel perforations in a premature infant treated with this compound for patent ductus arteriosus (PDA). This highlights potential gastrointestinal risks associated with its use .
  • Neuroprotective Effects :
    • In models of chronic peripheral neuropathy, this compound has been shown to reduce the risk of neuropathy without significant adverse effects .

Case Study 1: Bowel Perforation

A premature infant treated with this compound for PDA experienced bowel perforations shortly after administration. Surgical intervention revealed two small intestinal perforations, raising concerns about the gastrointestinal safety profile of this compound in neonates .

Case Study 2: Closure of Patent Ductus Arteriosus

In a clinical study involving 205 infants treated with intravenous this compound for PDA closure, the results showed that 84% had closed ducts by day three. The study concluded that this compound was as effective as indomethacin without significantly compromising renal or mesenteric blood flow .

Research Findings

The following table summarizes key findings from various studies on this compound:

Study FocusFindingsReference
COX InhibitionSelective inhibition with IC50 values of 13 μM (COX-1) and 370 μM (COX-2)
Antimicrobial ActivityDemonstrated effectiveness against specific microorganisms
Tumor Growth ReductionReduced overall tumor growth in animal models
Gastrointestinal SafetyReported bowel perforation in a premature infant
PDA Closure Effectiveness84% closure rate in infants treated with intravenous this compound

Eigenschaften

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXIUAEPKVVII-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024433
Record name Ibuprofen lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57469-77-9
Record name Ibuprofen lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57469-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen lysine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine mono[4-isobutyl-α-methylbenzeneacetate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibuprofen lysine
Reactant of Route 2
Ibuprofen lysine
Reactant of Route 3
Ibuprofen lysine
Reactant of Route 4
Ibuprofen lysine
Reactant of Route 5
Ibuprofen lysine
Reactant of Route 6
Ibuprofen lysine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.